2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the class of beta-carbolines. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active indole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with suitable alkylating agents, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole nitrogen and the propyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline derivatives from oxidation, more saturated indole derivatives from reduction, and various substituted indole compounds from substitution reactions .
Scientific Research Applications
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to modulate estrogen receptors, which play a crucial role in various biological processes, including cell proliferation and differentiation . The compound’s ability to bind to these receptors and alter their activity is a key aspect of its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with similar structural features but different pharmacological properties.
Tetrahydroharman: Known for its effects on blood pressure and potential therapeutic applications.
Calligonine: A naturally occurring alkaloid with significant biological activity.
Uniqueness
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is unique due to its specific substitution pattern and its ability to modulate estrogen receptors, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
1-propyl-2,3,4,9-tetrahydropyrido[2,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-9-16-10-5-7-12-11-6-3-4-8-13(11)15-14(12)16/h3-4,6,8,15H,2,5,7,9-10H2,1H3 |
InChI Key |
ZLMHAZRILJQQCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC2=C1NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.